molecular formula C21H14ClN3O3S B5072263 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide

Cat. No.: B5072263
M. Wt: 423.9 g/mol
InChI Key: RYJDAAQGGRHDPM-UHFFFAOYSA-N
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Description

“N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various methods. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the melting point, yield, and Rf value can be determined . Spectroscopic data such as FTIR, 1H-NMR, 13C-NMR, and HRMS can provide information about the chemical structure .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can be studied using in vitro and in vivo activity tests. The inhibitory concentrations of the newly synthesized molecules can be compared with the standard reference drugs .

Safety and Hazards

The safety and hazards associated with “N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide” can be determined based on its physical and chemical properties. It’s important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions in the research of “N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide” could involve further exploration of its biological activities and potential applications in medicine. More studies could be conducted to understand its mechanism of action and to develop more efficient synthetic pathways .

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3S/c1-12-6-7-13(21-24-17-4-2-3-5-19(17)29-21)10-18(12)23-20(26)15-9-8-14(25(27)28)11-16(15)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJDAAQGGRHDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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